molecular formula C6H7F3O2 B3068594 Perfluoroalkylethyl acrylate CAS No. 65605-70-1

Perfluoroalkylethyl acrylate

Cat. No. B3068594
CAS RN: 65605-70-1
M. Wt: 168.11 g/mol
InChI Key: NWBWGFFZPIVONT-UHFFFAOYSA-N
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Description

Perfluoroalkylethyl acrylate is an important monomer for the synthesis of fluoropolymers . It is also a key step in the synthesis of fluorine-containing finishing agents . It belongs to the group of fluorinated aliphatic hydrocarbons and is stable in low light and resistant to oxidation .


Synthesis Analysis

Perfluoroalkylethyl acrylate can be synthesized using p-toluenesulfonic acid as a catalyst . The process involves adding polyfluoroalcohol, acrylic acid, and solvent to a dry four-necked flask equipped with a stirrer, reflux condenser, thermometer, and water separator . After stirring evenly, p-toluenesulfonic acid is added . The temperature is raised to reflux, and the reaction is carried out for a period of time until the water collected in the water separator reaches the theoretical amount . The solvent and excess acrylic acid are then evaporated . A 5% (mass fraction) sodium bicarbonate solution is added dropwise to the cooled reaction solution until the pH is about 7-8 . Filtration yields a milky white solid . After vacuum drying, vacuum distillation is performed to collect Perfluoroalkylethyl acrylate at 82-134°C under 199.3Pa .


Molecular Structure Analysis

The molecular formula of Perfluoroalkylethyl acrylate is C6H7F3O2 . It has a molecular weight of 168.1137896 . The InChI string representation of its structure is InChI=1S/C6H7F3O2/c1-2-5(10)11-4-3-6(7,8)9/h2H,1,3-4H2 .


Chemical Reactions Analysis

The radical copolymerization on α-substituted fluoroalkyl acrylate (FA) monomer bearing C4, C6, and C8 as perfluoroalkyl (Rf) groups, as well as the variation of α-substituents, hydrogen, methyl, and chlorine with styrene was investigated . Q-e values and monomer reactivity ratio of FA monomers were estimated .


Physical And Chemical Properties Analysis

Perfluoroalkylethyl acrylate is characterized by a high molecular weight . Its physical and chemical properties depend on the lateral substituents of the polymeric chains . Acrylates are important class of polymers that are rubbery, soft, and tough . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .

Scientific Research Applications

Waterproof and Oilproof Properties

Perfluoroalkylethyl acrylate copolymers are known for their excellent waterproof and oilproof properties. These copolymers, prepared through emulsion polymerization, exhibit very low surface free energy, significantly lower than that of organosilicon polymers. This characteristic is primarily due to the outermost layer of perfluoroalkyl groups, which significantly influence the surface free energy (Zhou Yu, 2001).

Wettability and Surface Molecular Mobility

The wetting behavior of perfluoroalkylethyl acrylate copolymers is greatly influenced by the length of side chains. These copolymers, characterized as random copolymers, exhibit distinct surface and bulk properties. Their surface properties have been studied using dynamic and static contact angle measurements, and X-ray photoelectron spectroscopy. The orientation of perfluoroalkyl groups in these copolymers remains consistent irrespective of the side-chain length, contributing to their unique wetting properties (M. Morita, Hiroko Ogisu, M. Kubo, 1999).

Influence of Copolymer Composition on Surface Properties

The surface properties of perfluoroalkylethyl acrylic copolymers vary with their composition. This variation is evident in different forms of these copolymers, like aqueous and solvent-based types. Despite different backbone compositions, the perfluoroalkylethyl chains predominantly determine the surface properties, suggesting their significant role in the copolymer's behavior regardless of the substrate or formulation (A. Youssef, M. Pabon, R. Severac, R. Gilbert, 2009).

Gas Chromatography Applications

Perfluoroalkylethyl acrylates have been effectively separated and determined using gas chromatography. This method achieved high separation efficiency, making it a simple, fast, and accurate approach for analyzing these compounds (Wang Ji-kang, 2009).

Synthesis and Surface Properties of Block Copolymers

Block copolymers with perfluoroalkyl and silicone-containing side chains, synthesized through a multi-step process, exhibit extremely low surface free energies. These properties are particularly beneficial for applications requiring surface modification, such as in poly(vinyl chloride) films (Dong-Kwon Kim, Soo-Bok Lee, Kap-Soo Doh, Y. Nam, 1999).

Water Repellency on Diverse Substrates

Fluorinated polymers with short perfluorobutyl side chains synthesized from perfluoroalkylethyl acrylate and other monomers display outstanding water- and oil-repellent properties. This makes them ideal for nonstick and self-cleaning applications on various substrates, offering environmentally friendly alternatives to long-chain perfluoroalkyl substances (Jingxian Jiang, Guangfa Zhang, Qiongyan Wang, Qinghua Zhang, Xiao-li Zhan, Feng-qiu Chen, 2016).

Safety And Hazards

Perfluoroalkylethyl acrylate is associated with certain safety hazards. It is recommended to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be used when handling this chemical .

properties

IUPAC Name

3,3,3-trifluoropropyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-2-5(10)11-4-3-6(7,8)9/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBWGFFZPIVONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65605-73-4
Details Compound: Poly(difluoromethylene), α-fluoro-ω-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, homopolymer
Record name Poly(difluoromethylene), α-fluoro-ω-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65605-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 14671033

CAS RN

65605-70-1
Record name Perfluoroalkylethyl acrylate esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
M Morita, H Ogisu, M Kubo - Journal of Applied Polymer …, 1999 - Wiley Online Library
Wetting behavior of perfluoroalkylethyl acrylate (FA)/n‐alkyl acrylate (AA) copolymers with the various length of side chains of the AAs is discussed from a standpoint of surface …
Number of citations: 205 onlinelibrary.wiley.com
JK Yoon, JH Lee, JS Kim, YH Lee, DJ Lee… - Clean …, 2012 - koreascience.kr
A series of acrylic copolymers containing perfluoroalkyl acrylate were synthesized by 2-step emulsion polymerization of variety of acrylate monomers (ethyl acrylate, butyl acrylate or …
Number of citations: 2 koreascience.kr
A Youssef, M Pabon, R Severac… - Journal of applied …, 2009 - Wiley Online Library
… Data are obtained for two commercially available perfluoroalkylethyl acrylate copolymers from DuPont (Wilmington, DE): Zonyl ® 329, a water-based dispersion, and Zonyl ® 225, a …
Number of citations: 13 onlinelibrary.wiley.com
T Yang, L Yao, H Peng, S Cheng, IJ Park - Journal of fluorine chemistry, 2006 - Elsevier
… The low-wettable surfaces based on perfluoroalkylethyl acrylate (FA)/n-alkyl acrylate copolymers with various amounts of FA units were successfully prepared. Low wettability of the FA …
Number of citations: 62 www.sciencedirect.com
S Ozbay, HY Erbil - Colloids and Surfaces A: Physicochemical and …, 2014 - Elsevier
Random copolymers of perfluoroalkyl ethyl methacrylate (Zonyl-TM), methyl methacrylate (MMA) and butyl acrylate (BA) monomers were synthesized by free radical copolymerization in …
Number of citations: 28 www.sciencedirect.com
Y Yang, J Shen, L Zhang, X Li - Materials Research Innovations, 2015 - Taylor & Francis
A novel fluorocarbon surfactant, N-propyl-N-hydroxyethyl perfluorohexyl sulphonamide, was synthesised by the N-alkylation reaction and nucleophilic substitution reaction, while …
Number of citations: 12 www.tandfonline.com
M Hu, Y Zhang, U Azhar, L Zhang, Z Chen… - Journal of Coatings …, 2019 - Springer
The chemical constitution is a critical factor to the surface properties and the applications of polymers. In this paper, the random copolymers of trifluoroethyl methacrylate (FMA) and …
Number of citations: 9 link.springer.com
P Hartmann, A Collet, M Viguier - Macromolecules, 2006 - ACS Publications
… The surface free energy of random copolymers (ie, poly(perfluoroalkylethyl acrylate-co-n-alkyl acrylate)s) estimated from dynamic advancing contact angles does not significantly …
Number of citations: 20 pubs.acs.org
X Qiu, J Li, J Gu, R Xie, X Yan, D Qi - Reactive and Functional Polymers, 2022 - Elsevier
Fluorinated polymers with chains longer than six carbon perfluoroalkyl groups have been banned due to their detrimental effects on environment and human health, and other …
Number of citations: 6 www.sciencedirect.com
E Shohbuke, Y Kobayashi… - Journal of Applied …, 2022 - Wiley Online Library
… Morita et al. reported improved crystallinity of the perfluoroalkyl groups in perfluoroalkylethyl acrylate/n-alkyl acryla copolymers, which was supported by the F/C measured using XPS. It …
Number of citations: 1 onlinelibrary.wiley.com

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